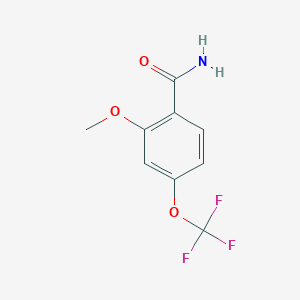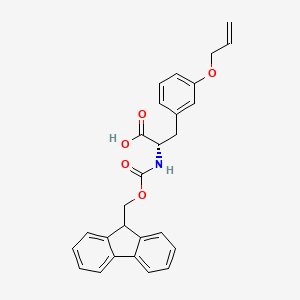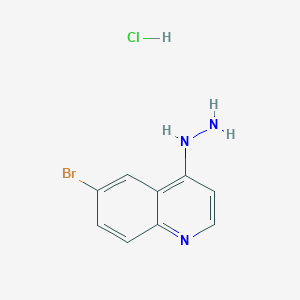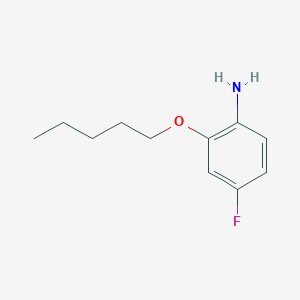![molecular formula C11H12F3NO B1341954 3-[3-(Trifluoromethyl)phenoxy]pyrrolidine CAS No. 21767-16-8](/img/structure/B1341954.png)
3-[3-(Trifluoromethyl)phenoxy]pyrrolidine
Vue d'ensemble
Description
3-[3-(Trifluoromethyl)phenoxy]pyrrolidine is a chemical compound that is part of a broader class of pyrrolidine derivatives. These compounds are of significant interest due to their potential applications in various fields, including medicinal chemistry and material science. The trifluoromethyl group attached to the phenoxy ring can influence the electronic properties of the molecule, potentially leading to unique reactivity and physical properties.
Synthesis Analysis
The synthesis of trifluoromethyl-substituted pyrrolidines has been explored through various methods. An asymmetric synthesis approach has been developed to create highly functionalized pyrrolidine derivatives with trifluoromethyl groups, using an organocatalytic domino Michael/Mannich [3+2] cycloaddition sequence, which provides high yields and excellent stereoselectivities . Additionally, the synthesis of polysubstituted pyridines, which are structurally related to pyrrolidines, has been achieved through a tandem C-F bond cleavage protocol, suggesting potential strategies for synthesizing similar pyrrolidine compounds .
Molecular Structure Analysis
The molecular structure of trifluoromethyl-substituted pyrrolidines can be characterized using various spectroscopic techniques. For instance, fulleropyrrolidines containing the CF3 group have been characterized by UV-Vis spectroscopy, Fourier transform infrared spectroscopy, and nuclear magnetic resonance spectrometry (1H NMR, 13C NMR, 19F NMR) . These techniques can provide detailed information about the molecular structure, including the arrangement of atoms and the presence of functional groups.
Chemical Reactions Analysis
Trifluoromethyl groups can significantly affect the reactivity of the compounds they are part of. For example, the trifluoromethyl group increases the electrophilicity of adjacent carbonyl groups and decreases the basicity of the hydroxyl group of the CF3 amino alcohol formed during reactions with amines, leading to regioselective outcomes . The presence of a trifluoromethyl group can also influence the reaction pathways and product distribution in reactions involving pyrrolidines and related heterocycles .
Physical and Chemical Properties Analysis
The introduction of a trifluoromethyl group into pyrrolidine derivatives can alter their physical and chemical properties. Fulleropyrrolidines containing the CF3 group exhibit good fluorescence and electrochemical properties, with negative shifts in half-wave potentials compared to C60, indicating potential applications in photovoltaic materials . Furthermore, fluorinated copoly(pyridine ether imide)s derived from trifluoromethyl-substituted pyridines show excellent solubility, thermal stability, mechanical properties, and low dielectric constants, which are desirable features for high-performance materials .
Applications De Recherche Scientifique
Synthesis and Material Applications
Fulleropyrrolidines Containing Trifluoromethyl Group : Research on novel [60]fullerene pyrrolidines containing trifluoromethyl groups demonstrated their promising fluorescence and electrochemical properties. These compounds show potential applications in photovoltaic conversion materials due to their favorable LUMO levels, suggesting their use in solar energy conversion and storage technologies (Xiangzhong Li et al., 2012).
Polyamide-imides with Trifluoromethyl Linkages : Another study focused on the synthesis of organic-soluble polyamide-imides (PAIs) that incorporate trifluoromethyl groups. These polymers exhibit outstanding solubility, good thermal stability, and low refractive indexes, making them suitable for advanced material applications, especially in the electronics and aerospace industries (A. Shockravi et al., 2009).
Medicinal Chemistry and Organic Synthesis
Functionalized Trifluoromethyl-Substituted Pyrrolidines : A study detailed the asymmetric synthesis of pyrrolidine derivatives with trifluoromethyl groups, highlighting their significance in medicinal chemistry. These compounds, synthesized through an organocatalytic domino Michael/Mannich [3+2] cycloaddition, have three contiguous stereogenic centers and show promise in drug development due to their potential medical value (Ying Zhi et al., 2016).
Azomethine Ylide Precursors : Research on a trifluoromethylated azomethine ylide precursor explored its use in generating fluorinated pyrrolidine, 3-pyrroline, and pyrrole building blocks. This methodology offers a versatile approach for introducing fluorine into organic molecules, which is particularly relevant for developing pharmaceuticals and agrochemicals (Gaël Tran et al., 2012).
Propriétés
IUPAC Name |
3-[3-(trifluoromethyl)phenoxy]pyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12F3NO/c12-11(13,14)8-2-1-3-9(6-8)16-10-4-5-15-7-10/h1-3,6,10,15H,4-5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJGTZTLTQJKGEV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1OC2=CC=CC(=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[3-(Trifluoromethyl)phenoxy]pyrrolidine | |
Synthesis routes and methods
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![tert-butyl 2,4-Dichloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B1341871.png)
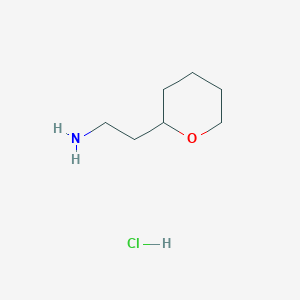
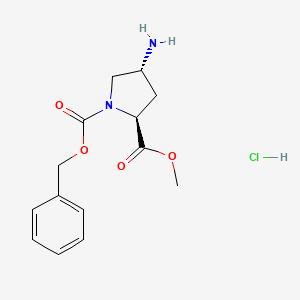
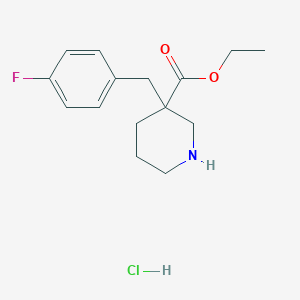

![[3-(4-Fluorophenyl)phenyl]methylaminehcl](/img/structure/B1341882.png)
![[4-(4-Fluorophenyl)phenyl]methylamine hydrochloride](/img/structure/B1341883.png)
![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-amine](/img/structure/B1341886.png)
![3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-YL)-phenylethynyl-trimethylsilane](/img/structure/B1341888.png)
![4,4,5,5-Tetramethyl-2-(4-trimethylsilanylethynyl-phenyl)-[1,3,2]dioxaborolane](/img/structure/B1341889.png)
